molecular formula C12H24BrF B3370289 1-Bromo-12-fluorododecane CAS No. 353-29-7

1-Bromo-12-fluorododecane

Cat. No.: B3370289
CAS No.: 353-29-7
M. Wt: 267.22 g/mol
InChI Key: ODTDDHSZGZDGLM-UHFFFAOYSA-N
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Description

1-Bromo-12-fluorododecane is an organic compound with the molecular formula C12H24BrF It is a halogenated alkane, specifically a dodecane derivative, where a bromine atom is attached to the first carbon and a fluorine atom to the twelfth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-12-fluorododecane can be synthesized through a multi-step process involving the halogenation of dodecane. One common method involves the bromination of dodecane to form 1-bromododecane, followed by fluorination to introduce the fluorine atom at the twelfth position .

Industrial Production Methods: Industrial production of this compound typically involves the use of bromine and fluorine sources under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-12-fluorododecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 12-fluorododecanol

    Reduction: 12-fluorododecane

Mechanism of Action

The mechanism of action of 1-Bromo-12-fluorododecane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect the compound’s behavior in chemical reactions and its biological activity .

Properties

IUPAC Name

1-bromo-12-fluorododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BrF/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTDDHSZGZDGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCBr)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188805
Record name Dodecane, 1-bromo-12-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-29-7
Record name Dodecane, 1-bromo-12-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecane, 1-bromo-12-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-12-fluorododecane
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1-Bromo-12-fluorododecane
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1-Bromo-12-fluorododecane
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